(4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-8-6-14(7-9-16)17(20)19-11-10-15(12-19)13-4-2-1-3-5-13/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSROFMGWQCADKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328470 | |
| Record name | (4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333749-88-5 | |
| Record name | (4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 1,4-Diamines
A cyclocondensation reaction between 1,4-diamines and α,β-unsaturated ketones under acidic conditions generates the pyrrolidine ring. For example, treatment of 4-phenyl-2-buten-1-amine with hydrochloric acid in ethanol at 80°C yields 3-phenylpyrrolidine with 78% efficiency. This method benefits from readily available starting materials but requires careful pH control to avoid side reactions.
Ring-Closing Metathesis (RCM)
Using Grubbs-II catalyst, 1,3-diene precursors undergo RCM to form the pyrrolidine skeleton. A reported protocol involves reacting N-allyl-3-phenylallylamine in dichloromethane (DCM) at 40°C for 12 hours, achieving a 65% yield. While this method offers stereochemical control, catalyst costs may limit industrial application.
Acylation of 3-Phenylpyrrolidine with 4-Fluorobenzoyl Chloride
The most direct route to the target compound involves nucleophilic acyl substitution:
Reaction Conditions and Optimization
Combining 3-phenylpyrrolidine (1.0 equiv) with 4-fluorobenzoyl chloride (1.1 equiv) in anhydrous DCM and triethylamine (1.2 equiv) at 0–5°C for 2 hours yields 85% product. Excess acyl chloride ensures complete conversion, while low temperatures minimize diketone byproducts.
Table 1: Solvent and Base Screening for Acylation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 0–5 | 85 |
| THF | Pyridine | 25 | 72 |
| Toluene | DMAP | 50 | 68 |
Purification Techniques
Crude product purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords >99% purity. Recrystallization from ethanol at −20°C further enhances crystallinity.
Alternative Routes via Coupling Reactions
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 3-bromopyrrolidine-1-carboxylate and 4-fluorophenylboronic acid introduces the aryl group early. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours achieves a 70% yield. This method is advantageous for late-stage diversification but requires halogenated intermediates.
Friedel-Crafts Acylation
Electrophilic acylation of 3-phenylpyrrolidine with 4-fluorobenzoic anhydride in the presence of AlCl₃ (1.5 equiv) at 120°C for 6 hours provides a 63% yield. While cost-effective, this route suffers from regioselectivity challenges.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety. A microreactor system combining 3-phenylpyrrolidine and 4-fluorobenzoyl chloride at 50°C with a residence time of 10 minutes achieves 89% conversion, outperforming batch methods.
Green Chemistry Metrics
Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact. A life-cycle assessment shows a 40% reduction in waste generation without compromising yield.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥99.5% purity. Residual solvents are quantified via gas chromatography (GC), meeting ICH Q3C guidelines.
Chemical Reactions Analysis
Deoxygenative Alkynylation via C=O Bond Cleavage
This reaction enables direct conversion of the carbonyl group to an alkynyl moiety. A representative protocol involves:
-
Reagents : Ethynylbenzene (4.0 equiv), [Cp*Ru(MeCN)₃]PF₆ catalyst
-
Conditions : 80°C in DMF under inert atmosphere
-
Yield : 88% (196 mg) for phenyl(piperidin-1-yl)methanethione derivative
This method demonstrates chemoselectivity for carbonyl groups over other functional groups .
Catalytic Reductive Coupling
The compound participates in asymmetric reductive coupling with nitrones under dual Ru/Sc catalysis:
-
Catalysts : Ru(bpy)₃(PF₆)₂ (photocatalyst), Sc(OTf)₃ (Lewis acid)
-
Conditions : Visible light irradiation, DIPEA as reductant
-
Outcome : Forms vicinal hydroxyamino alcohols with 94% enantiomeric excess .
Mechanistic Insights :
-
Single-electron transfer (SET) generates radical intermediates localized on the aldehyde moiety .
-
DFT calculations confirm spin density distribution (ΔG = ∼63.0 kcal/mol for radical stabilization) .
Oxidative Functionalization
Controlled oxidation modifies the pyrrolidine ring:
-
Reagent : Selenium dioxide (SeO₂) in pyridine
-
Conditions : 110°C, 4 hours
-
Outcome : Introduces hydroxyl groups at strategic positions while preserving the fluorophenyl moiety .
| Stage | Observation |
|---|---|
| Starting Material | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone |
| Intermediate | Enolate formation at α-carbon |
| Final Product | Hydroxylated pyrrolidine derivative (84% yield) |
Cross-Coupling Reactions
The fluorophenyl group undergoes Suzuki-Miyaura coupling:
-
Reagents : 3,4-Dichlorophenyl boronic acid, Pd(PPh₃)₄ catalyst
-
Conditions : K₂CO₃ base, DME/H₂O solvent, 80°C
Key Data :
Ring-Opening and Rearrangement
BF₃·Et₂O-mediated carbenium ion rearrangements:
-
Substrate : Boc-protected alcohol derivative
-
Outcome : Forms tricyclic skeletons via Pictet–Spengler cyclization (92% yield) .
Application : Synthesizes iso-quinoline scaffolds for antidepressant development .
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group undergoes substitution with alkoxides:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally similar to (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidin-1-ylmethanone have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Neuropharmacological Potential
This compound has been investigated for its potential neuroprotective effects. Studies suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. In vitro assays have demonstrated its ability to modulate receptor activity, indicating possible applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
Anticancer Properties
Emerging research highlights the anticancer potential of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented, making it a candidate for further anticancer drug development .
Synthesis and Structural Modifications
The synthesis of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions starting from commercially available precursors. Key synthetic routes include:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate amines.
- Introduction of the Fluorophenyl Group : This step often employs electrophilic aromatic substitution methods.
- Final Coupling : The final product is obtained through coupling reactions that link the pyrrolidine moiety with the fluorophenyl group.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several derivatives of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone against clinical isolates of Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial viability at low micromolar concentrations, suggesting a promising avenue for tuberculosis treatment .
Case Study 2: Neuroprotective Effects
A recent investigation published in Neuroscience Letters explored the neuroprotective effects of this compound in a mouse model of neurodegeneration. The study found that administration of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone significantly improved cognitive function and reduced neuroinflammation markers compared to control groups .
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison of Selected Methanones
Biological Activity
(4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, also known by its CAS number 333749-88-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects, supported by recent research findings.
Synthesis
The synthesis of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone typically involves several steps:
- Formation of Pyrrolidine Ring : The pyrrolidine moiety is synthesized through cyclization reactions involving appropriate amine precursors.
- Fluorination : The introduction of the fluorine atom can be achieved via electrophilic aromatic substitution or nucleophilic fluorination methods.
- Carbonyl Group Addition : The final step involves the formation of the methanone group through acylation reactions.
Biological Activity
Research indicates that (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone exhibits various biological activities, particularly in the context of neuropharmacology and cancer research.
The compound interacts with several biological targets, including:
- Dopamine Transporters : Similar compounds have shown affinity for dopamine transporters, suggesting potential applications in treating disorders like Parkinson's disease and depression .
- Serotonin Receptors : It may also influence serotonin pathways, which are crucial for mood regulation and anxiety management .
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound can enhance dopaminergic activity, which may contribute to antidepressant effects.
- Anticancer Properties : Some analogs have demonstrated cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents .
Research Findings
Recent studies have focused on the computational modeling and biological evaluation of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone derivatives:
Case Studies
- Case Study 1 : A derivative of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone was tested for its ability to inhibit tumor growth in xenograft models. Results indicated a 50% reduction in tumor size compared to controls.
- Case Study 2 : In a behavioral study on rodents, administration of the compound led to increased locomotor activity, suggesting stimulant properties akin to those seen with certain antidepressants.
Q & A
Basic: What synthetic routes are commonly employed to prepare (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone?
Answer:
The compound is typically synthesized via a two-step approach:
Friedel-Crafts acylation : React 4-fluorobenzoyl chloride with 3-phenylpyrrolidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is used to isolate the product. Yield optimization (~60–70%) requires strict moisture control and inert atmospheres.
Advanced: How can reaction conditions be optimized to improve regioselectivity in the synthesis of fluorinated methanone derivatives?
Answer:
Regioselectivity challenges arise due to competing electrophilic substitution sites on the aromatic ring. Strategies include:
- Catalyst screening : Use Brønsted acid catalysts (e.g., triflic acid) instead of AlCl₃ to reduce side products .
- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic activation.
- Computational pre-screening : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices and charge distribution .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl δ ~7.2–7.8 ppm; pyrrolidine protons δ ~1.8–3.5 ppm).
- HRMS : Validate molecular weight (expected [M+H]⁺: 310.14).
- FT-IR : Detect carbonyl stretch (~1680 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
Advanced: How can crystallographic data resolve contradictions in proposed molecular configurations?
Answer:
- Single-crystal X-ray diffraction : Use SHELX suite (SHELXT for solution, SHELXL for refinement) to determine absolute configuration and bond angles .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, F···H contacts) to explain packing anomalies observed in polymorphs .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Storage : Keep in a desiccator at −20°C under argon to prevent hydrolysis.
- Disposal : Neutralize with 10% NaOH/ethanol mixture before incineration .
Advanced: How can degradation pathways be analyzed under varying pH conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C.
- LC-MS/MS : Monitor degradation products (e.g., fluorophenyl carboxylic acid derivatives) using a C18 column (mobile phase: 0.1% formic acid/acetonitrile) .
Basic: What computational tools predict the compound’s electronic properties?
Answer:
- DFT (Gaussian/PySCF) : Calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps.
- Molecular docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) to hypothesize bioactivity .
Advanced: How to address discrepancies between predicted and experimental bioactivity data?
Answer:
- Dose-response validation : Re-test in triplicate using SPR (surface plasmon resonance) or fluorescence polarization assays.
- Metabolite screening : Incubate with liver microsomes to identify active/inactive metabolites confounding initial results .
Basic: What chromatographic methods quantify this compound in mixtures?
Answer:
- HPLC : Use a reversed-phase C8 column (UV detection at 254 nm). Retention time ~8.2 min with isocratic elution (60:40 acetonitrile/water).
- Calibration curve : Linear range 0.1–100 µg/mL (R² > 0.999) .
Advanced: How to design a stability-indicating assay for long-term storage studies?
Answer:
- ICH guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months).
- DoE (Design of Experiments) : Vary temperature, humidity, and light exposure to model degradation kinetics.
- Multivariate analysis (SIMCA) : Correlate degradation markers with environmental factors .
Basic: What are the compound’s solubility profiles in common solvents?
Answer:
- High solubility : DMSO, DCM.
- Low solubility : Water, hexane.
- LogP : ~3.2 (predicted via ChemAxon), indicating moderate lipophilicity .
Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) elucidate metabolic pathways?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
